Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyran ring and a pyridinylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole and pyran rings, followed by their fusion and the introduction of the pyridinylmethoxy group. Common reagents used in these steps include pyridine, methanol, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole: The base compound without the hydrochloride salt.
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole acetate: A similar compound with an acetate salt.
Uniqueness
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the pyridinylmethoxy group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-6-14-10(4-1)9-17-12-8-15-11-5-3-7-16-13(11)12;/h1-2,4,6,11-13,15H,3,5,7-9H2;1H/t11-,12+,13+;/m1./s1 |
InChI Key |
TYAXFYAGQGDKEQ-UQGASIHSSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H](CN2)OCC3=CC=CC=N3)OC1.Cl |
Canonical SMILES |
C1CC2C(C(CN2)OCC3=CC=CC=N3)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.